molecular formula C18H25ClN4O2 B6674355 N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride

Cat. No.: B6674355
M. Wt: 364.9 g/mol
InChI Key: BZHHIMHWWBJKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a furan ring and an imidazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2.ClH/c1-13-3-10-24-16(13)17(23)22(12-15-20-8-9-21(15)2)14-11-18(14)4-6-19-7-5-18;/h3,8-10,14,19H,4-7,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHHIMHWWBJKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(CC2=NC=CN2C)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan ring: This step often involves a coupling reaction with a furan derivative.

    Attachment of the imidazole moiety: This is typically done through a nucleophilic substitution reaction.

    Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazole moiety can produce imidazolines.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide
  • N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide;hydrobromide

Uniqueness

The hydrochloride salt form of N-(6-azaspiro[2.5]octan-2-yl)-3-methyl-N-[(1-methylimidazol-2-yl)methyl]furan-2-carboxamide offers enhanced solubility and stability compared to its free base or other salt forms. This makes it particularly useful in applications where solubility and stability are critical factors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.